molecular formula C17H21ClN2O3 B3923901 6-chloro-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

6-chloro-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B3923901
M. Wt: 336.8 g/mol
InChI Key: AOPMQYFRYJEINB-UHFFFAOYSA-N
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Description

6-Chloro-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core with multiple functional modifications:

  • 4-Methyl group: Enhances structural stability and modulates electron distribution.
  • 7-Hydroxy group: Facilitates hydrogen bonding and chelation properties.
  • 8-[(4-Ethyl-1-piperazinyl)methyl]: A piperazine-based side chain with an ethyl group, likely enhancing solubility and biological receptor interactions.

This compound’s molecular formula is approximately C₁₇H₂₁ClN₃O₃ (calculated based on structural analogs), with a molecular weight of ~357.87 g/mol.

Properties

IUPAC Name

6-chloro-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-3-19-4-6-20(7-5-19)10-13-16(22)14(18)9-12-11(2)8-15(21)23-17(12)13/h8-9,22H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPMQYFRYJEINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. This compound features a unique structure that includes a chloro substituent, hydroxy group, and a piperazine moiety, contributing to its potential pharmacological properties. Coumarins are known for their roles in various biological processes, including antimicrobial, anti-inflammatory, and anticoagulant activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H22ClN2O3. The presence of functional groups such as hydroxyl (-OH) and chloro (-Cl) enhances its reactivity and biological interactions.

Key Physical Properties

PropertyValue
Molecular Weight336.82 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP2.369

Biological Activities

Research has shown that coumarin derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Coumarins have been reported to possess significant antimicrobial properties against various pathogens. The specific activity of this compound requires further investigation to establish its efficacy against specific microbial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, related coumarin derivatives have demonstrated cytotoxic effects on A549 (lung cancer) and HeLa (cervical cancer) cell lines with IC50 values indicating potency in inhibiting cell growth .
  • Interaction with Cytochrome P450 Enzymes : The compound's mechanism of action may involve the inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can potentially enhance the bioavailability of co-administered drugs by altering their metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below highlights critical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 6-Cl, 7-OH, 4-Me, 8-(4-Et-piperazinylmethyl) C₁₇H₂₁ClN₃O₃ ~357.87 Enhanced solubility (piperazine), potential kinase inhibition, antimicrobial activity
6-Chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one 6-Cl, 7-OH, 4-Me, 8-(dimethylaminomethyl) C₁₄H₁₅ClNO₃ 296.73 Fluorescence properties; moderate bioactivity
4-Ethyl-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2H-chromen-2-one 4-Et, 7-OH, 8-(4-Me-piperazinylmethyl) C₁₇H₂₂N₂O₃ 302.37 Studied for anticancer and antimicrobial applications
7-Hydroxy-4-methyl-8-[(4-methylpiperazinyl)methyl]-2H-chromen-2-one 7-OH, 4-Me, 8-(4-Me-piperazinylmethyl) C₁₆H₂₁N₃O₃ 303.36 Antimicrobial activity; synthetic accessibility
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one 6-Cl, 7-OH, 4-Ph C₁₅H₉ClO₃ 272.69 Lower bioactivity compared to aminomethyl-substituted analogs

Impact of Substituents on Properties

Piperazine vs. Simpler Amines
  • The 8-[(4-ethyl-1-piperazinyl)methyl] group in the target compound improves aqueous solubility compared to dimethylamino analogs (e.g., ) due to piperazine’s ability to form hydrogen bonds and chelate metal ions .
Chloro and Hydroxy Groups
  • The 6-chloro and 7-hydroxy substituents work synergistically: Chloro withdraws electrons, stabilizing the aromatic ring, while the hydroxy group enables interactions with biological targets (e.g., enzymes, DNA) .

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionImpact of Deviation
Solvent95% EthanolDMF increases byproduct risk
Temperature80–90°C<70°C slows reaction kinetics
Reaction Time4–6 hours>8 hours promotes degradation

Q. Table 2: Crystallographic Data for Analogous Compounds

Compound IDSpace GroupR-factor (%)Disorder HandlingRefinement Software
8-phenyl-2-piperazinyl-chromenoneP2₁/c4.8Split piperazine (60:40)SHELXL-2018
6-chloro-4-(4-methylphenoxy)P1̄5.1Methyl group restraintsSHELXL-2014

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
Reactant of Route 2
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6-chloro-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

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